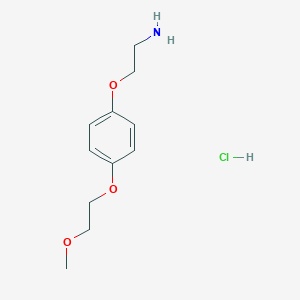
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride is a chemical compound with a complex structure that includes an ethanamine backbone substituted with a phenoxy group and a methoxyethoxy chain
Métodos De Preparación
The synthesis of 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-(2-Methoxyethoxy)phenol with ethylene oxide to form 2-(4-(2-Methoxyethoxy)phenoxy)ethanol. This intermediate is then reacted with ethanamine under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Aplicaciones Científicas De Investigación
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs or as a model compound in pharmacological studies.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain receptors or enzymes, modulating their activity. The methoxyethoxy chain can enhance its solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride can be compared with similar compounds such as:
2-(2-Methoxyethoxy)ethanamine: This compound has a simpler structure and is used in similar applications but may have different reactivity and properties.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has an additional ethoxy group, which can influence its chemical behavior and applications.
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine: This compound has a different substitution pattern on the ethanamine backbone, leading to distinct properties and uses.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Propiedades
Fórmula molecular |
C11H18ClNO3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
2-[4-(2-methoxyethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-9-15-11-4-2-10(3-5-11)14-7-6-12;/h2-5H,6-9,12H2,1H3;1H |
Clave InChI |
MORHERJYEHBHRJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=C(C=C1)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


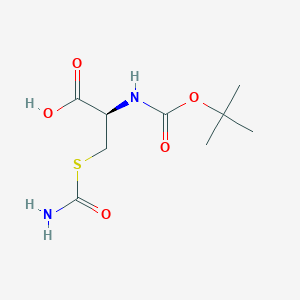
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
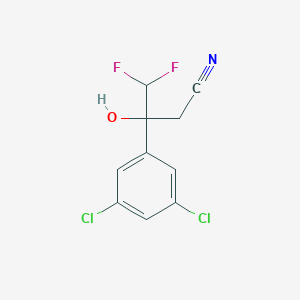
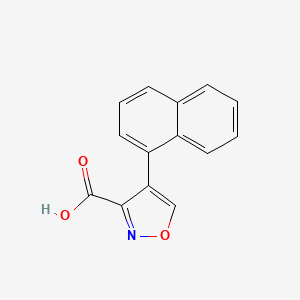
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
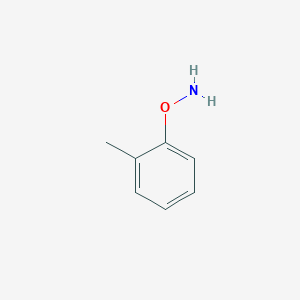
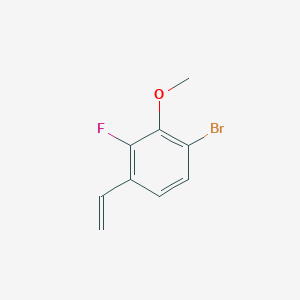
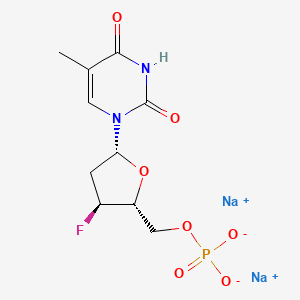
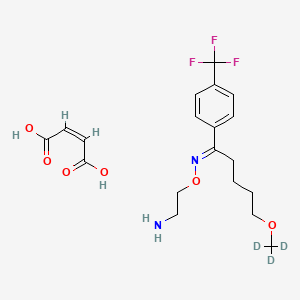

![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
